molecular formula C19H20N2O5 B2586758 2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 922054-57-7

2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Cat. No. B2586758
M. Wt: 356.378
InChI Key: SYMNJFJHNBQSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s uses and applications would also be mentioned here.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reagents and conditions for each reaction and the mechanism of each reaction.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthetic Strategies and Chemical Properties

Design and Synthesis of Chemotherapeutic Agents : A series of hydrazide and oxadiazole derivatives, utilizing starting substances similar to the compound , have been designed and synthesized. These compounds were evaluated for their antimicrobial activity against various gram-positive and gram-negative bacteria and fungi, as well as for their antiproliferative activity against selected human tumor cell lines, showing significant potential as chemotherapeutic agents (Kaya et al., 2017).

Potential Biological Activities

Antimicrobial and Antitumor Activity : Derivatives bearing structures analogous to the queried compound have demonstrated antimicrobial activity, with particular efficacy against gram-negative bacteria. Additionally, some derivatives exhibited notable antiproliferative effects against A549 lung and MCF7 breast cancer cell lines, highlighting their potential for development into new antimicrobial and anticancer therapies (Kaya et al., 2017).

Antifungal Activity : Novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, derived from a process involving the queried compound, have shown moderate to high antifungal activities against several phytopathogenic fungi. This suggests their potential application as fungicidal agents for crop protection, demonstrating the versatility of this chemical scaffold in addressing various biological challenges (Yang et al., 2017).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. It would also include information on how to handle and store the compound safely.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, new applications, or new reactions.


properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-21-9-10-25-17-8-3-13(11-16(17)19(21)23)20-18(22)12-26-15-6-4-14(24-2)5-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMNJFJHNBQSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.